N-Allyl-N,N-bis(trimethylsilyl)amine

Catalog No.
S1896144
CAS No.
7688-51-9
M.F
C9H23NSi2
M. Wt
201.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Allyl-N,N-bis(trimethylsilyl)amine

CAS Number

7688-51-9

Product Name

N-Allyl-N,N-bis(trimethylsilyl)amine

IUPAC Name

N,N-bis(trimethylsilyl)prop-2-en-1-amine

Molecular Formula

C9H23NSi2

Molecular Weight

201.46 g/mol

InChI

InChI=1S/C9H23NSi2/c1-8-9-10(11(2,3)4)12(5,6)7/h8H,1,9H2,2-7H3

InChI Key

CVNCFZIIZGNVFD-UHFFFAOYSA-N

SMILES

C[Si](C)(C)N(CC=C)[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)N(CC=C)[Si](C)(C)C

Source

[1] Sigma-Aldrich. N-Allyl-N,N-bis(trimethylsilyl)amine (AHMDS)

  • Organic synthesis intermediate: The presence of the allyl group (C3H5) provides a reactive site for further chemical modifications. This suggests N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silanamine could potentially serve as an intermediate in the synthesis of more complex organic molecules.

Molecular Structure Analysis

The key feature of N-Allyl-1,1,1-trimethylsilyl-N-(trimethylsilyl)silylamine's structure is the central nitrogen atom bonded to two trimethylsilyl groups ((Si(CH3)₃)) and an allyl group (CH₂CH=CH₂) []. The trimethylsilyl groups are electron-donating due to the presence of the three methyl groups bonded to each silicon atom. The allyl group introduces a double bond and some lipophilic character to the molecule [].


Chemical Reactions Analysis

While there's no extensive research available on specific reactions involving N-Allyl-1,1,1-trimethylsilyl-N-(trimethylsilyl)silylamine, its structure suggests potential applications as a nucleophilic reagent due to the presence of the nitrogen atom and the electron-donating trimethylsilyl groups. Similar compounds, like N-Allyl-N,N-bis(trimethylsilyl)amine, have been used in reactions for:

  • Formation of complex bicyclic scaffolds through reactions with aryl aldehydes [].
  • Synthesis of dithiasuccinoyl (Dts) heterocycles by reacting with bisthiocarbamoyl chloride [].
  • Preparation of allyl selenides, which are valuable intermediates in organic synthesis, using aryl selenium salts in the presence of a ruthenium catalyst [].

These functionalities suggest N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine might also be applicable in similar reactions. However, dedicated research to confirm its reactivity is required [].

  • Formation of Bicyclic Scaffolds: It can react with aryl aldehydes through imine formation, leading to complex bicyclic structures. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by cyclization .
  • Electrolyte Additive Reactions: As an electrolyte additive, it enhances the interfacial stability of electrodes in lithium-ion batteries by forming a stable solid electrolyte interface (SEI) film. This film reduces electrolyte oxidation reactions and transition metal ion dissolution during battery operation .

Several methods have been developed for synthesizing N-Allyl-N,N-bis(trimethylsilyl)amine:

  • Direct Synthesis: A common method involves the reaction of allylamine with trimethylsilyl chloride in the presence of a base. This approach allows for the introduction of trimethylsilyl groups onto the nitrogen atom.
  • Multicomponent Reactions: Another method utilizes multicomponent reactions involving aldehydes and silylated amines to form the desired product efficiently .
  • Patent Methods: Various patents detail innovative synthetic routes that optimize yield and purity, focusing on minimizing by-products during the synthesis process .

Research indicates that N-Allyl-N,N-bis(trimethylsilyl)amine interacts favorably with lithium-ion battery components, enhancing the formation of stable SEI layers. Studies have shown that its incorporation into electrolytes leads to improved cyclic stability and reduced degradation of electrode materials during charge-discharge cycles . These interactions are critical for advancing battery technology.

Several compounds share structural or functional similarities with N-Allyl-N,N-bis(trimethylsilyl)amine. Here are some notable examples:

Compound NameStructure TypeUnique Features
N,N-DimethylbenzylamineAmineUsed in pharmaceuticals; less sterically hindered
N,N-Bis(trimethylsilyl)amineSimple bis(trimethylsilyl) amineLacks allylic functionality; broader utility
AllylaminePrimary amineMore reactive; used in polymer synthesis
Trimethylsilyl chlorideSilyl halideCommon reagent for silylation

N-Allyl-N,N-bis(trimethylsilyl)amine stands out due to its dual functionality as both a nucleophile and an electrolyte additive, making it particularly valuable in synthetic chemistry and energy storage applications.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

7688-51-9

Wikipedia

N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine

Dates

Modify: 2023-08-16

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